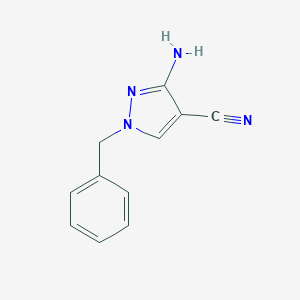

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-amino-1-benzylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-6-10-8-15(14-11(10)13)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGLNJKWYIEESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434492 | |

| Record name | 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122800-01-5 | |

| Record name | 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide to the Synthesis of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document delineates the strategic approach, underlying reaction mechanisms, detailed experimental protocols, and critical process considerations. The synthesis is primarily achieved through the condensation of benzylhydrazine with (ethoxymethylene)malononitrile, a robust and efficient method for constructing the aminopyrazole core. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Aminopyrazole Scaffold

The 3-aminopyrazole moiety is a privileged scaffold in modern medicinal chemistry. These heterocyclic systems are integral to the structure of numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, antiviral, antibacterial, and antidepressant properties.[1][2] Their utility extends beyond their intrinsic activity; the amino and cyano functionalities serve as versatile synthetic handles for further molecular elaboration, making them ideal precursors for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[3][4]

The target molecule, 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile, incorporates a benzyl group at the N1 position, which can modulate the compound's lipophilicity and steric profile, potentially influencing its interaction with biological targets. The synthesis of this specific analogue is therefore of significant interest for generating compound libraries for screening and lead optimization programs.

Retrosynthetic Analysis and Strategic Approach

The most direct and widely adopted strategy for the synthesis of 5-amino-1-substituted-pyrazole-4-carbonitriles involves the cyclocondensation reaction between a substituted hydrazine and a suitable three-carbon electrophilic synthon.

Our retrosynthetic analysis identifies benzylhydrazine and (ethoxymethylene)malononitrile as the optimal starting materials. This approach is favored due to the commercial availability and straightforward preparation of the precursors, as well as the high efficiency and regioselectivity of the key cyclization step.

Synthesis of Key Precursor: (Ethoxymethylene)malononitrile

(Ethoxymethylene)malononitrile is a critical electrophilic partner in this synthesis. It is typically prepared by the reaction of malononitrile with triethyl orthoformate, often with an acid catalyst.

Causality of Experimental Choices

-

Reagents : Malononitrile provides the dinitrile backbone, while triethyl orthoformate serves as a one-carbon electrophile and a source of the ethoxy group.

-

Catalyst : Anhydrous zinc chloride or acetic anhydride can be used as a Lewis acid catalyst to activate the orthoformate, facilitating the reaction.[5][6] The reaction proceeds by forming an ethoxycarbonium ion which is then attacked by the carbanion of malononitrile.

-

Reaction Conditions : The reaction is typically heated to drive off the ethanol byproduct, shifting the equilibrium towards the product.[6] This distillation is a key indicator of reaction progress.

Detailed Experimental Protocol

Materials and Equipment:

-

Round-bottom flask equipped with a distillation head, condenser, and receiving flask

-

Heating mantle with magnetic stirring

-

Ice bath

-

Malononitrile

-

Triethyl orthoformate

-

Anhydrous zinc chloride (or acetic anhydride)

Procedure:

-

In a dry round-bottom flask, combine malononitrile (1.0 eq) and triethyl orthoformate (3.0 eq).

-

With stirring, add a catalytic amount of anhydrous zinc chloride (e.g., 0.05 eq).

-

Heat the mixture gently using a heating mantle. The temperature should be raised to approximately 110-120 °C to initiate the distillation of ethanol.[6]

-

Continue heating and collecting the ethanol distillate until no more is produced (typically 2-4 hours). The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture. Excess triethyl orthoformate can be removed under reduced pressure.

-

The crude product is often a solid or oil. It can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate to yield pure (ethoxymethylene)malononitrile as a white to pale yellow solid.[5]

Core Synthesis: Cyclocondensation to Form 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

This step constitutes the key ring-forming reaction, where the pyrazole heterocycle is constructed with high regioselectivity.

Mechanistic Insights

The reaction mechanism is a cornerstone of understanding this synthesis. It proceeds via a cascade of well-understood organic reactions.

-

Michael Addition : The reaction initiates with the nucleophilic attack of the terminal nitrogen of benzylhydrazine onto the electron-deficient β-carbon of (ethoxymethylene)malononitrile.

-

Elimination : This is followed by the elimination of ethanol, leading to a benzylhydrazone intermediate.

-

Intramolecular Cyclization (Thorpe-Ziegler Type) : The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on one of the cyano groups.[7] This ring-closing step is thermodynamically favorable.

-

Tautomerization : The resulting iminopyrazole intermediate rapidly tautomerizes to the more stable aromatic 3-aminopyrazole structure, which is the final product.

Causality of Experimental Choices

-

Solvent : Ethanol is a common solvent as it readily dissolves the reactants and is relatively inert. Other polar protic solvents can also be used.

-

Base Catalyst (Optional) : While the reaction can proceed without a catalyst, a mild base like triethylamine or piperidine can be added to facilitate the initial Michael addition and subsequent cyclization by deprotonating the hydrazine, increasing its nucleophilicity.

-

Temperature : The reaction is typically conducted at reflux to ensure a sufficient reaction rate. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Detailed Experimental Protocol

Materials and Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with magnetic stirring

-

(Ethoxymethylene)malononitrile (from Step 1)

-

Benzylhydrazine (or its hydrochloride salt)

-

Ethanol

-

Triethylamine (optional)

Procedure:

-

Dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol in a round-bottom flask.

-

Add benzylhydrazine (1.0-1.1 eq) to the solution. If using benzylhydrazine hydrochloride, an equivalent of a base like triethylamine must be added to liberate the free hydrazine.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the spot for (ethoxymethylene)malononitrile has disappeared (typically 3-6 hours).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling.

-

If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude solid can then be purified by recrystallization (e.g., from ethanol or isopropanol) to yield pure 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile.

Data and Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

Reagent Summary

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Considerations |

| Malononitrile | C₃H₂N₂ | 66.06 | C-C-CN backbone | Toxic, handle with care. |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | C1 synthon | Moisture sensitive. |

| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | N-N-Bn synthon | Air sensitive, can be used as a more stable salt. |

| Ethanol | C₂H₅OH | 46.07 | Solvent | Use anhydrous grade for best results. |

Expected Analytical Data

While experimental data should always be acquired for newly synthesized batches, the following table provides expected ranges for the target compound based on analogous structures reported in the literature.[8][9]

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound, determined by DSC or MP apparatus |

| ¹H NMR | δ (ppm): ~5.3 (s, 2H, CH₂-Ph), ~7.3-7.5 (m, 5H, Ar-H), ~7.8 (s, 1H, pyrazole C5-H), ~5.0-6.0 (br s, 2H, NH₂) |

| ¹³C NMR | δ (ppm): ~55 (CH₂), ~115 (CN), ~127-129 (Ar-C), ~135 (Ar-Cipso), ~90-100 (pyrazole C4), ~150-160 (pyrazole C3 & C5) |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1600-1450 (C=C, C=N stretch) |

| MS (ESI+) | m/z = 213.10 [M+H]⁺ |

Conclusion

The is a robust and reproducible process that relies on fundamental principles of organic chemistry. The two-step sequence, beginning with the formation of (ethoxymethylene)malononitrile followed by a regioselective cyclocondensation with benzylhydrazine, provides an efficient route to this valuable heterocyclic building block. By understanding the underlying mechanisms and the rationale behind the experimental conditions, researchers can confidently execute and adapt this protocol for the synthesis of diverse libraries of aminopyrazole derivatives, paving the way for new discoveries in drug development and materials science.

References

-

Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link][3][10]

-

Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link][11][12]

-

Gomha, S. M., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link][1][8]

-

Elassar, A. Z. A. & El-Khair, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link][13]

-

Al-Mulla, A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link][2]

-

ChemSynthesis. (n.d.). 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link][9]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Université Paris-Saclay. Retrieved from [Link]

-

Google Patents. (n.d.). Synthetic method of (ethoxymethylene)-malononitrile. CN102584626B. Retrieved from [5]

-

Li, G., et al. (2022). Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry. Available at: [Link][14][15]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Thorpe-Ziegler Reaction. Organic Reactions. Available at: [Link][7][16]

-

Google Patents. (n.d.). Ethoxy methylene malononitrile continuous synthesis method. WO2021120064A1. Retrieved from [17]

-

Wang, T., et al. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Available at: [Link][18]

-

PrepChem. (2022). Synthesis of ethoxymethylene malonic acid dinitrile. Retrieved from [Link][6]

-

Aston University. (n.d.). The Synthesis of Alkyl and Aryl Hydrazines. Retrieved from [Link][19]

-

El-Remaily, M. A. A. A., et al. (2023). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Indian Chemical Society. Available at: [Link][4]

-

Frontera, A., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. International Journal of Molecular Sciences. Available at: [Link][20]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 14. Efficient photocatalytic synthesis of benzylhydrazine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Efficient photocatalytic synthesis of benzylhydrazine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google Patents [patents.google.com]

- 18. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. publications.aston.ac.uk [publications.aston.ac.uk]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile in Modern Medicinal Chemistry

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring system is a quintessential example of such a scaffold.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and a rich three-dimensional geometry that is highly amenable to forming critical interactions with biological targets.[2] Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] This has led to the successful development of blockbuster drugs such as the COX-2 inhibitor Celebrex® and numerous kinase inhibitors used in oncology.[3][4]

This guide focuses on a particularly valuable building block within this class: 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile . This compound is not merely a pyrazole; it is a strategically functionalized scaffold designed for efficient elaboration in drug discovery campaigns. Its key features include:

-

The 3-Amino Group: A potent hydrogen bond donor, perfectly positioned to interact with the "hinge region" of kinases, a common binding motif for inhibitors.[5] It also serves as a versatile synthetic handle for amide couplings, N-alkylations, and N-arylations.

-

The 4-Carbonitrile Group: An electron-withdrawing group that modulates the electronics of the pyrazole ring. It can be a hydrogen bond acceptor or a precursor for conversion into other important functional groups like tetrazoles or amidines, which can serve as bioisosteres or introduce new interaction points.

-

The 1-Benzyl Group: This lipophilic moiety can be directed towards hydrophobic pockets within a target's active site, contributing significantly to binding affinity and influencing pharmacokinetic properties.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed synthetic protocols, and strategic insights for leveraging 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a cornerstone for generating novel and potent therapeutic candidates.

Synthesis of the Core Scaffold: 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

The efficient and reliable synthesis of the starting scaffold is paramount for any medicinal chemistry program. The most common and robust methods for pyrazole synthesis involve the cyclocondensation of a hydrazine with a 1,3-dielectrophile precursor.[2][6] The following protocol describes a highly effective one-pot, three-component reaction to generate the title compound.

Synthetic Workflow

The synthesis proceeds via an initial Knoevenagel condensation between benzaldehyde and malononitrile to form an intermediate, which is then subjected to a Michael addition and subsequent cyclization/dehydration with benzylhydrazine.

Caption: One-pot synthesis of the target pyrazole scaffold.

Detailed Experimental Protocol

Objective: To synthesize 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile.

Materials:

-

Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Benzylhydrazine dihydrochloride (1.05 eq)

-

Sodium acetate (2.5 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1.0 eq), malononitrile (1.0 eq), and ethanol (approx. 5 mL per 10 mmol of aldehyde).

-

Intermediate Formation: Stir the mixture at room temperature for 15 minutes. The initial reaction is the base-catalyzed Knoevenagel condensation to form 2-benzylidenemalononitrile. While a catalyst like piperidine can be used, many multi-component procedures proceed directly to the next step.

-

Hydrazine Addition and Cyclization: Add benzylhydrazine dihydrochloride (1.05 eq) and sodium acetate (2.5 eq) to the flask. The sodium acetate acts as a base to neutralize the hydrochloride salt and facilitate the reaction.

-

Heating and Reflux: Add a sufficient amount of ethanol to ensure the mixture is stirrable. Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add cold water to the flask until a precipitate forms. The product is typically a solid.

-

Collect the crude product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

-

Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile.

Causality and Trustworthiness: This one-pot method is efficient and follows a well-established reaction mechanism for pyrazole synthesis.[3] The use of sodium acetate provides a mild base, preventing unwanted side reactions. The precipitation and recrystallization steps are critical for removing unreacted starting materials and by-products, ensuring the purity of the scaffold for subsequent derivatization.

Applications in Lead Generation: Derivatization Protocols

The true power of 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile lies in its utility as a versatile starting point for building a library of diverse analogs for structure-activity relationship (SAR) studies.[7] The following protocols outline key transformations targeting the primary functional groups.

Protocol 1: Amide Coupling at the 3-Amino Position

Rationale: Acylation of the 3-amino group is a fundamental strategy to explore interactions within the target's active site. The resulting amide can introduce new hydrogen bond acceptors (the carbonyl oxygen) and vectors for further substitution (the R-group). This is a cornerstone of SAR for many kinase inhibitor programs.[8][9]

Caption: Workflow for amide coupling at the 3-amino position.

Detailed Experimental Protocol:

-

Setup: Dissolve 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Add the desired carboxylic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq). Add a tertiary amine base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conversion of the 4-Carbonitrile to a Tetrazole

Rationale: The tetrazole moiety is a well-known bioisostere for a carboxylic acid. It is metabolically stable and can engage in similar ionic and hydrogen bonding interactions. This transformation can significantly alter the compound's physicochemical properties and biological activity.

Caption: Workflow for tetrazole formation from the nitrile.

Detailed Experimental Protocol:

-

Setup: In a sealed tube, suspend 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile (1.0 eq), sodium azide (NaN₃, 3.0 eq), and zinc bromide (ZnBr₂, 1.5 eq) in a mixture of water and isopropanol.

-

Reaction: Heat the mixture to 120 °C for 18-24 hours. Caution: Azides are potentially explosive; perform this reaction with appropriate safety precautions behind a blast shield.

-

Work-up: Cool the reaction to room temperature. Carefully acidify with 2M HCl to pH ~2-3. This will protonate the tetrazole and precipitate the product.

-

Isolation: Collect the solid by filtration. The crude product can be purified by recrystallization or chromatography.

Application in Kinase Inhibitor Drug Discovery

The 3-aminopyrazole scaffold is particularly powerful for developing kinase inhibitors.[5][8] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[10][11]

The Binding Hypothesis

Derivatives of 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile are hypothesized to bind in the ATP-binding site of kinases in a "Type I" inhibitor fashion:

-

Hinge Binding: The N-H of the 3-amino group and one of the pyrazole ring nitrogens act as hydrogen bond donors and acceptors, respectively, to form key interactions with the kinase hinge region.

-

Hydrophobic Pocket I: The 1-benzyl group is positioned to occupy a hydrophobic pocket, often referred to as the "gatekeeper" pocket.

-

Solvent-Exposed Region: Modifications made via the 3-amino group (e.g., amides) extend out towards the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.

Caption: Hypothesized binding mode of a pyrazole derivative in a kinase active site.

Hypothetical SAR Data Table

To illustrate the application of these protocols in a drug discovery context, the table below presents hypothetical data for a series of analogs designed to inhibit a target kinase (e.g., FLT3, a target in acute myeloid leukemia).[10]

| Compound ID | R-Group at 3-NH₂ Position | Modification Type | Target Kinase IC₅₀ (nM) | SAR Insights |

| Scaffold | H | - | >10,000 | The unsubstituted scaffold is inactive. |

| 1a | -C(O)CH₃ | Amide Coupling | 850 | Acylation introduces moderate activity. |

| 1b | -C(O)Ph | Amide Coupling | 250 | A phenyl group is preferred over methyl, suggesting a nearby hydrophobic pocket. |

| 1c | -C(O)-(4-morpholinophenyl) | Amide Coupling | 15 | Adding a soluble morpholine group significantly boosts potency, likely through interactions at the solvent front. |

| 2a | H (Nitrile -> Tetrazole) | Nitrile Conversion | 5,000 | Tetrazole alone does not confer high potency but may improve properties. |

| 2c | -C(O)-(4-morpholinophenyl) & Tetrazole | Combination | 8 | Combining the optimal amide with the tetrazole provides the most potent compound in this series. |

Conclusion

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is a high-value, strategically designed scaffold for modern medicinal chemistry. Its inherent structural features, combined with the synthetic accessibility of its key functional groups, make it an ideal starting point for the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a robust framework for researchers to employ this building block effectively, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. By understanding the causality behind each synthetic step and the rationale for each modification, drug discovery teams can accelerate their journey from a starting scaffold to a potent and well-characterized lead compound.

References

-

Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

-

Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Goudarzi, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

Wang, X., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Available at: [Link]

-

Xu, D., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Available at: [Link]

-

ChemSynthesis. (n.d.). 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. ChemSynthesis. Retrieved January 23, 2026. Available at: [Link]

-

Morgenstern, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

-

Rostamizadeh, S., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

-

Morgenstern, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. Available at: [Link]

-

Kamal, A., & Likhitha, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

-

Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.

-

Portilla, J., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

-

Morgenstern, D., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved January 23, 2026. Available at: [Link]

-

Schoknecht, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

-

Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

-

Khan, A. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. Available at: [Link]

-

Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Rostamizadeh, S., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. Available at: [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Illuminating Molecular Architecture: A Detailed Guide to 13C NMR Analysis of Substituted Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Aminopyrazoles and the Power of 13C NMR

Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is a privileged structure found in a wide array of biologically active compounds, exhibiting properties ranging from kinase inhibition to antimicrobial and anti-inflammatory activities. The precise substitution pattern on the pyrazole ring is paramount to a compound's therapeutic efficacy and selectivity. Consequently, unambiguous structural elucidation is a critical step in the synthesis and development of novel aminopyrazole-based drug candidates.

Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of these molecules. By providing detailed information about the chemical environment of each carbon atom, 13C NMR allows for the confident determination of substitution patterns, the investigation of tautomeric forms, and the assessment of electronic effects within the molecule. This application note serves as a comprehensive guide to the principles, protocols, and data interpretation of 13C NMR analysis as applied to substituted aminopyrazoles.

Principles of 13C NMR in the Context of Aminopyrazoles

The chemical shift (δ) of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment. In aromatic and heteroaromatic systems like aminopyrazoles, the positions of the carbon signals are governed by a combination of factors, including hybridization, resonance effects, and the inductive effects of substituents.

The Influence of the Amino Group: The amino group (-NH2) is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrazole ring through resonance. This increased electron density shields the ring carbons, causing their signals to shift to a lower frequency (upfield) compared to the parent pyrazole. The magnitude of this shielding effect is most pronounced at the ortho and para positions relative to the amino substituent.

Substituent Effects on the Pyrazole Ring: The introduction of additional substituents further modulates the 13C NMR spectrum. The nature and position of these substituents dictate the extent and direction of the chemical shift changes.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NHR, -NR2) groups introduce additional electron density into the ring, leading to further upfield shifts of the ring carbon signals, particularly at the ortho and para positions.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups withdraw electron density from the pyrazole ring. This deshielding effect results in downfield shifts of the carbon signals, most significantly at the ortho and para positions.

The interplay of these electronic effects allows for the precise mapping of the substitution pattern on the aminopyrazole core.

Tautomerism in N-Unsubstituted Aminopyrazoles: For aminopyrazoles that are not substituted on a ring nitrogen (N-H pyrazoles), the phenomenon of annular tautomerism can significantly influence the 13C NMR spectrum. This is a rapid equilibrium between two forms where the proton is on either of the two ring nitrogen atoms. In many cases, this exchange is fast on the NMR timescale, resulting in a time-averaged spectrum with a single set of signals. However, in certain solvents or with specific substitution patterns, this exchange can be slowed, allowing for the observation of distinct signals for each tautomer. For instance, studies on 4-substituted 3(5)-aminopyrazoles in DMSO-d6 have shown that the signals of the 3-amino and 5-amino tautomers can be individually detected.[1]

Protonation Effects: The protonation of the aminopyrazole ring, which can occur at either a ring nitrogen or the exocyclic amino group, will also induce significant changes in the 13C NMR spectrum. Protonation generally leads to a deshielding of the ring carbons, causing their signals to shift downfield. The specific site of protonation can often be inferred from the magnitude of these shifts at different carbon positions.

Data Interpretation: Characteristic 13C NMR Chemical Shifts

The following tables provide a summary of characteristic 13C NMR chemical shifts for the parent aminopyrazoles and some illustrative substituted derivatives. These values serve as a reference for the assignment of spectra and the interpretation of substituent effects.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Parent Aminopyrazoles and Pyrazole

| Compound | Solvent | C3 | C4 | C5 | Reference |

| Pyrazole | CDCl3 | 134.6 | 105.7 | 134.6 | [2] |

| 3-Aminopyrazole | DMSO-d6 | 154.5 | 95.1 | 129.2 | [3] |

| 4-Aminopyrazole | N/A | N/A | N/A | N/A | Data not available |

| 5-Aminopyrazole | N/A | N/A | N/A | N/A | Data not available |

Table 2: Influence of Substituents on 13C NMR Chemical Shifts of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles

This table illustrates the effect of various substituents at the 3-position (on a phenyl ring) on the chemical shifts of the pyrazole ring carbons.

| 3-Substituent (on Phenyl Ring) | Solvent | C3 | C4 | C5 | Reference |

| 4-Chlorophenyl | CDCl3 | 153.12 | 112.79 | 144.40 | [4] |

| 3-Nitrophenyl | CDCl3 | 148.69 | 112.99 | 143.90 | [4] |

| 4-Methoxyphenyl | CDCl3 | 151.20 | 112.76 | 144.52 | [4] |

| 4-Bromophenyl | DMSO-d6 | 153.37 | 112.44 | 145.75 | [4] |

| 4-Hydroxyphenyl | DMSO-d6 | 153.17 | 115.38 | 150.94 | [4] |

From Table 2, it is evident that electron-withdrawing groups like chloro and nitro at the 3-position generally lead to a downfield shift of the C3 signal, while electron-donating groups like methoxy have a less pronounced effect. The C4 and C5 signals are also influenced by these substituents, though to a lesser extent.

Experimental Protocol: A Step-by-Step Guide to 13C NMR Analysis

This protocol provides a generalized yet detailed workflow for the acquisition of high-quality 13C NMR spectra of substituted aminopyrazoles.

1. Sample Preparation:

-

Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved by recrystallization, column chromatography, or other suitable methods.

-

Solvent Selection: The choice of deuterated solvent is critical.

-

DMSO-d6: A common choice due to its excellent dissolving power for a wide range of organic compounds, including many aminopyrazoles. Its residual proton signal is at ~2.50 ppm and its carbon signal is at ~39.52 ppm.

-

CDCl3: Another widely used solvent, particularly for less polar compounds. Its residual proton signal is at ~7.26 ppm and its carbon signal is a triplet at ~77.16 ppm.

-

Methanol-d4: Useful for polar compounds and for studying hydrogen bonding effects.

-

-

Concentration: Prepare a solution of the aminopyrazole in the chosen deuterated solvent at a concentration of 10-50 mg/mL. The optimal concentration will depend on the solubility of the compound and the sensitivity of the NMR instrument.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR, with its signal set to 0 ppm. It is often added directly to the solvent by the manufacturer.

2. NMR Instrument Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe: A broadband or dual-channel probe is required for 13C detection.

-

Tuning and Matching: Before data acquisition, the probe must be tuned to the 13C frequency and matched to the impedance of the spectrometer.

-

Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.

-

Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in aminopyrazoles.

-

Acquisition Time (AQ): Typically set to 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate to allow for sufficient relaxation of the carbon nuclei. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and instrument sensitivity.

-

Proton Decoupling: Broadband proton decoupling is employed to collapse the C-H coupling, resulting in a single sharp peak for each carbon and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

3. Data Processing:

-

Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced by setting the TMS signal to 0 ppm or by referencing the known chemical shift of the solvent.

-

Peak Picking and Integration: The chemical shifts of the peaks are determined, and for quantitative analysis, the peak areas are integrated.

Workflow Diagram:

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Solution(s) |

| Low Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans; Poor shimming. | Increase sample concentration if possible; Increase the number of scans; Re-shim the magnet. |

| Broad Peaks | Poor shimming; Presence of paramagnetic impurities; Chemical or conformational exchange. | Re-shim the magnet; Purify the sample; Vary the temperature of the experiment to see if peaks sharpen. |

| Incorrect Chemical Shifts | Incorrect referencing. | Re-reference the spectrum to the TMS signal (0 ppm) or the known solvent peak. |

| Missing Quaternary Carbon Signals | Long relaxation time (T1) of quaternary carbons. | Increase the relaxation delay (D1) to allow for full relaxation. |

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural characterization of substituted aminopyrazoles. A thorough understanding of the principles governing chemical shifts, coupled with a systematic approach to data acquisition and interpretation, enables researchers to confidently determine substitution patterns, investigate electronic effects, and probe tautomeric equilibria. The protocols and data presented in this application note provide a solid foundation for the successful application of 13C NMR in the exciting and rapidly evolving field of aminopyrazole-based drug discovery.

References

-

Breitmaier, E., & Voelter, W. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

-

Momeni, S., & Ghorbani-Vaghei, R. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(2), 927-938. [Link]

-

Afanasyev, A. I., et al. (2010). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Magnetic Resonance in Chemistry, 48(10), 785-792. [Link]

-

Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-455. [Link]

Sources

FT-IR spectroscopy of pyrazole-4-carbonitrile compounds

An In-Depth Technical Guide to the FT-IR Spectroscopy of Pyrazole-4-Carbonitrile Compounds

Abstract

This comprehensive guide provides a detailed exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a critical analytical technique for the structural characterization of pyrazole-4-carbonitrile compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, making unambiguous structural verification essential. This document offers an in-depth theoretical background, practical experimental protocols, and expert-level spectral interpretation guidance tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries. We delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Pyrazole-4-Carbonitriles

Pyrazole-4-carbonitrile derivatives represent a privileged scaffold in modern drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1] The synthesis of these heterocyclic compounds is a focal point of many research endeavors.[2][3] Given their therapeutic potential, rigorous and efficient characterization of these molecules is paramount.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for the structural elucidation of these compounds. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[4] This guide will empower the user to effectively apply FT-IR spectroscopy for the routine and investigative analysis of pyrazole-4-carbonitrile compounds.

Theoretical Foundations: Understanding the Vibrational Landscape

The power of FT-IR spectroscopy lies in its ability to correlate absorbed infrared radiation with specific molecular vibrations (stretching and bending).[5] For a vibration to be IR active, it must induce a change in the molecule's net dipole moment.[4] In pyrazole-4-carbonitrile compounds, the key is to understand the characteristic vibrations of the nitrile group and the pyrazole ring system.

The Nitrile (C≡N) Group: A Telltale Signature

The carbon-nitrogen triple bond of the nitrile functional group is one of the most easily identifiable features in an IR spectrum.

-

Stretching Vibration (νC≡N): This vibration produces a sharp and intense absorption band. The intensity is a direct result of the highly polar nature of the C≡N bond; its stretching causes a significant change in the molecular dipole moment.[6]

-

Influence of Conjugation: The pyrazole ring is an aromatic system. When the nitrile group is attached to it, electronic conjugation occurs between the π-system of the ring and the C≡N triple bond. This interaction slightly weakens the triple bond, lowering its force constant and shifting the absorption to a lower wavenumber compared to saturated (aliphatic) nitriles.[6][7] For aromatic nitriles like pyrazole-4-carbonitrile, this peak is typically observed in the 2240–2220 cm⁻¹ region.[6]

The Pyrazole Ring: A Complex Fingerprint

The pyrazole ring gives rise to a series of characteristic absorptions. These are crucial for confirming the presence of the heterocyclic core.

-

N-H Stretching (νN-H): For pyrazoles that are not substituted on the nitrogen atom (i.e., they possess an N-H bond), a characteristic stretching vibration is observed. This band can appear broad due to hydrogen bonding, especially in the solid state. In a study of halogenated pyrazoles, N-H stretching was associated with a multi-component band between 3180 and 3100 cm⁻¹ .[8]

-

Aromatic C-H Stretching (ν=C-H): The stretching of C-H bonds where the carbon is part of the aromatic pyrazole ring occurs at higher frequencies than for aliphatic C-H bonds. These peaks are typically found just above 3000 cm⁻¹ .[5]

-

Ring Stretching (νC=N, νC=C): The pyrazole ring contains both C=N and C=C bonds. Their stretching vibrations are coupled and result in several bands in the 1635–1400 cm⁻¹ region.[5][9] These bands are analogous to the C=C stretching bands found in benzene derivatives.

-

In-Plane Bending and Ring Deformation: The region below 1400 cm⁻¹ contains a wealth of information, including C-H in-plane bending and various ring deformation modes.[1][9] This area is often referred to as the "fingerprint region" because the complex pattern of overlapping peaks is unique to each specific molecule.[5]

Spectral Interpretation: Decoding the Data

A systematic approach is essential for interpreting the FT-IR spectrum of a pyrazole-4-carbonitrile derivative. The primary goal is to identify the key functional groups and then match the fingerprint region for final confirmation.

Key Diagnostic Absorption Bands

The following table summarizes the most important vibrational frequencies for the structural analysis of pyrazole-4-carbonitrile compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3450–3200 | N-H Stretch (Amine Substituents) | Medium-Strong | If the pyrazole has an amino (-NH₂) substituent, two bands may be visible. For example, 5-amino-pyrazole derivatives show bands at ~3447 and ~3346 cm⁻¹.[10] |

| 3180–3100 | N-H Stretch (Pyrazole Ring) | Medium, Broad | Characteristic of the N-H bond within the pyrazole ring itself. Can be broadened by hydrogen bonding.[8] |

| > 3000 | =C-H Stretch (Aromatic) | Weak-Medium | Indicates C-H bonds on the pyrazole ring and any other aromatic substituents.[5] |

| < 3000 | -C-H Stretch (Aliphatic) | Medium | Present only if alkyl substituents are on the molecule. |

| 2240–2220 | C≡N Stretch (Nitrile) | Strong, Sharp | Primary diagnostic peak. Its presence is a strong indicator of the nitrile group. The position confirms conjugation with the pyrazole ring.[6][11] Data for synthesized compounds show this at ~2205 cm⁻¹.[10] |

| 1635–1500 | C=N and C=C Ring Stretching | Medium-Strong | A series of bands confirming the heterocyclic aromatic ring structure.[9] |

| 1500–1400 | C-C Ring Stretching | Medium | Further confirmation of the aromatic ring system.[9] |

| 1300–1000 | C-N Stretch, C-H In-Plane Bending | Medium | Part of the complex fingerprint region. Specific C-N stretches can sometimes be identified around 1218 cm⁻¹.[9] |

| < 1000 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic rings.[5] |

Experimental Protocols: From Sample to Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on proper sample preparation. The choice of method depends on the physical state of the sample (typically solid for these compounds) and the available instrumentation.

The Logic of Sample Preparation

The core principle is to prepare a sample that allows sufficient infrared radiation to pass through it without excessive scattering. For solids, this is achieved by reducing the particle size to less than the wavelength of the incident IR light or by creating a thin, uniform film.[12]

Protocol 1: The Potassium Bromide (KBr) Pellet Method

This is the classic method for obtaining high-quality spectra of solid samples.

-

Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering. It is crucial to use spectro-grade KBr that is completely dry, as water will show strong, broad absorption bands (especially ~3400 cm⁻¹ and ~1640 cm⁻¹) that can obscure key sample peaks.

-

Step-by-Step Protocol:

-

Grinding: Add approximately 1-2 mg of the pyrazole-4-carbonitrile sample and ~100-200 mg of dry, spectro-grade KBr powder to an agate mortar.[13] Grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. This step is critical to reduce particle size and prevent light scattering.

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[13]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Protocol 2: The Thin Solid Film Method

A simpler and faster alternative to KBr pellets, suitable for compounds soluble in a volatile solvent.

-

Causality: This method relies on evaporating a solvent to leave a thin, even film of the solid analyte on an IR-transparent salt plate. The quality of the spectrum depends on creating a homogenous film without cracks or thick crystals, which can cause scattering.[14]

-

Step-by-Step Protocol:

-

Sample Solubilization: Dissolve a small amount (~5 mg) of the sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone) in a small vial. The solvent must not react with the sample and should be volatile enough to evaporate quickly.

-

Film Casting: Using a pipette, place a drop of the concentrated solution onto the surface of a single KBr or NaCl salt plate.[14]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain. If the film appears too thin, another drop can be added.

-

Analysis: Place the plate in the spectrometer's sample holder and acquire the spectrum as described for the KBr method.

-

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR

The most modern and convenient method, requiring virtually no sample preparation.

-

Causality: ATR works on the principle of total internal reflection. An IR beam is passed through a high-refractive-index crystal (e.g., diamond, germanium). The beam creates a small, evanescent wave that penetrates a short distance into the sample placed in tight contact with the crystal. The sample absorbs energy at specific frequencies, attenuating the reflected beam. This attenuated signal is then used to generate the absorbance spectrum.[12][15]

-

Step-by-Step Protocol:

-

Background Scan: Ensure the ATR crystal surface is clean. With nothing on the crystal, run a background scan.

-

Sample Application: Place a small amount of the solid pyrazole-4-carbonitrile powder directly onto the ATR crystal.[13]

-

Apply Pressure: Lower the built-in press arm to apply firm, even pressure to the sample. This is critical to ensure good contact between the sample and the crystal surface.

-

Analysis: Acquire the sample spectrum.

-

Cleaning: After analysis, raise the press arm, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone).

-

Visualizing the Workflow and Structure

Diagrams can clarify complex relationships and workflows, ensuring a logical and repeatable experimental approach.

Molecular Structure of a Generic Pyrazole-4-Carbonitrile

Caption: Generalized structure of a 1H-pyrazole-4-carbonitrile.

FT-IR Analysis Workflow

Caption: Decision workflow for FT-IR sample preparation and analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of pyrazole-4-carbonitrile compounds. By understanding the theoretical origins of the key vibrational bands—especially the prominent nitrile stretch around 2230 cm⁻¹ and the complex absorptions of the pyrazole ring—researchers can rapidly confirm the identity and purity of their synthesized molecules. The selection of an appropriate sample preparation technique, whether KBr pellet, thin film, or ATR, is crucial for obtaining high-quality, reproducible data. This guide provides the foundational knowledge and practical protocols necessary to confidently apply FT-IR spectroscopy in the research and development of this vital class of heterocyclic compounds.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

-

The Organic Chemistry Tutor. (2021). IR Spectra of Alkynes and Nitriles. YouTube. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. [Link]

-

Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]

-

Griffiths, P. R. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

ResearchGate. (2019). Vibrational analysis of some pyrazole derivatives. [Link]

-

The Royal Society of Chemistry. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. [Link]

-

ACS Omega. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. [Link]

-

Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. [Link]

-

National Institutes of Health (NIH). (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]

-

Taylor & Francis. (2021). The solid state synthesis of novel pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives. [Link]

-

Royal Society of Chemistry. (1967). A vibrational assignment for pyrazole. [Link]

-

National Institutes of Health (NIH). (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. edinst.com [edinst.com]

Application Notes and Protocols for 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] In oncology research, pyrazole derivatives are of considerable interest due to their demonstrated anti-proliferative and anti-cancer properties across various cancer types, including breast, lung, and colon cancer.[1][2] Several pyrazole-based molecules have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][3] This document provides a detailed guide for investigating the application of a specific pyrazole derivative, 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile, in cancer cell lines.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the structure of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile and the established activities of similar pyrazole compounds, a primary hypothesized mechanism of action is the inhibition of protein kinases involved in cancer cell proliferation and survival.[1][3] Structurally related 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[3] Furthermore, the 3-amino-1H-pyrazole core is a known pharmacophore for targeting cyclin-dependent kinases (CDKs), such as those in the PCTAIRE subfamily, which are crucial for cell cycle progression.[1] Dysregulation of CDK16, a member of this family, has been linked to several cancers, and its inhibition can lead to a G2/M phase cell cycle arrest.[1]

Therefore, it is plausible that 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile exerts its anti-cancer effects by targeting one or more protein kinases, leading to cell cycle arrest, inhibition of proliferation, and potentially induction of apoptosis. The following experimental protocols are designed to investigate these hypotheses.

Caption: Hypothesized signaling pathway of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile.

Experimental Workflow

A systematic approach is crucial to characterizing the effects of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile on cancer cell lines. The following workflow outlines the key experimental stages.

Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound on cancer cells.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.[4]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay helps to determine if the compound induces programmed cell death.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile at concentrations around the determined IC50 for 24 or 48 hours.

-

Cell Harvesting: For adherent cells, gently trypsinize and wash the cells.[7][8] For suspension cells, collect by centrifugation.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[6] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This assay determines the effect of the compound on cell cycle progression.[9]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[9] Flow cytometry can then be used to differentiate cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10]

Protocol:

-

Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[11]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[12]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[10] The resulting histogram will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.[10]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.[13]

Principle: Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, p21, cyclin B1, CDK1, and a loading control like β-actin or GAPDH) overnight at 4°C.[14]

-

Washing and Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the described experiments.

| Cancer Cell Line | Compound Concentration (µM) | Cell Viability (%) (48h) | Apoptotic Cells (%) | G2/M Arrest (%) |

| MCF-7 (Breast) | 0 (Control) | 100 | 5 | 15 |

| 10 | 75 | 15 | 30 | |

| 50 | 40 | 40 | 60 | |

| A549 (Lung) | 0 (Control) | 100 | 4 | 12 |

| 10 | 80 | 12 | 25 | |

| 50 | 50 | 35 | 55 | |

| HCT116 (Colon) | 0 (Control) | 100 | 6 | 18 |

| 10 | 70 | 20 | 35 | |

| 50 | 35 | 45 | 65 |

Troubleshooting and Considerations

-

Compound Solubility: Ensure complete solubilization of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile in DMSO before diluting in culture medium to avoid precipitation.

-

Cell Line Specificity: The effects of the compound may vary significantly between different cancer cell lines due to their unique genetic backgrounds and signaling pathway dependencies.

-

Assay Controls: Always include appropriate positive and negative controls in each experiment to ensure the validity of the results. For example, a known apoptosis-inducing agent like staurosporine can be used as a positive control for the apoptosis assay.

-

Data Reproducibility: Perform each experiment at least three independent times to ensure the reproducibility of the findings.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the initial investigation of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further studies, including in vivo experiments, will be necessary to fully elucidate its efficacy and safety profile.

References

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-Amino Pyrazolones. ResearchGate. Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. Available at: [Link]

-

Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

-

Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports. Available at: [Link]

-

Assaying cell cycle status using flow cytometry. Journal of Visualized Experiments. Available at: [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]

-

Guidelines for cell viability assays. ResearchGate. Available at: [Link]

-

Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Champions Oncology. Available at: [Link]

-

Cell Cycle Analysis. University of Chicago. Available at: [Link]

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

Evaluation using Western Blot. National Cancer Institute. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. biotech.illinois.edu [biotech.illinois.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. blog.championsoncology.com [blog.championsoncology.com]

- 14. antibodies.cancer.gov [antibodies.cancer.gov]

Application Notes and Protocols for the Development of Anti-Inflammatory Agents from Pyrazole Scaffolds

Abstract